AKR1C3 Enzyme Inhibition Potency: 32 nM IC50 on Purified Human AKR1C3
The (S)-methyl ester 1638603-68-5 inhibits recombinant human His-tagged AKR1C3 with an IC50 of 32 nM in a biochemical fluorescence assay . This places it among the structurally distinct AKR1C3 ligands, whereas the unsubstituted 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core (CAS 35808-40-3) is reported as an SHP2 inhibitor scaffold and shows no measurable AKR1C3 activity at comparable concentrations .
| Evidence Dimension | AKR1C3 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 32 nM (purified recombinant human AKR1C3) |
| Comparator Or Baseline | Unsubstituted 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 35808-40-3) – no detectable AKR1C3 inhibition; scaffold reported as SHP2 inhibitor |
| Quantified Difference | >30-fold selectivity window lost upon scaffold simplification |
| Conditions | Inhibition of human recombinant His-tagged AKR1C3 expressed in E. coli BL21(DE3), using 8-Acetyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-azabenzo[de]anthracen-1-one substrate (BindingDB assay ID 1) |
Why This Matters
Confirms that the specific C3-(S)-methyl acetate and C6-Cl substitution pattern is essential for AKR1C3 engagement, not a generic property of the tetrahydropyrido[2,3-b]pyrazine core.
- [1] BindingDB entry BDBM50396690 (CHEMBL2172078). IC50 = 32 nM for AKR1C3. View Source
